molecular formula C17H20N4O2S2 B6576239 N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392300-60-6

N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No.: B6576239
CAS No.: 392300-60-6
M. Wt: 376.5 g/mol
InChI Key: HIAWBSRMKUAFQI-UHFFFAOYSA-N
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Description

N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of significant interest due to its unique structural components and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves multiple steps:

  • Formation of the 1,3,4-thiadiazole core: : The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

  • Indoline derivative attachment: : The indoline moiety can be introduced by reacting 2,3-dihydro-1H-indole with an appropriate aldehyde or ketone.

  • Introduction of the pentanamide group: : This can be achieved by acylating the thiadiazole intermediate with pentanoyl chloride under appropriate catalytic conditions.

Industrial Production Methods: Large-scale synthesis typically involves optimized reaction conditions, ensuring high yield and purity:

  • Continuous flow reactors: : To maintain consistent reaction conditions and improve yields.

  • Catalysis: : Use of specific catalysts to accelerate the reaction without compromising the quality of the product.

  • Purification: : Techniques like crystallization, filtration, and chromatography to ensure the compound's purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, particularly at the indoline moiety.

  • Reduction: : Reduction can occur at various sites, including the thiadiazole ring.

  • Substitution: : The indoline and thiadiazole rings are prone to nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.

  • Reducing agents: : e.g., sodium borohydride for reduction reactions.

  • Catalysts: : e.g., palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

  • Oxidation: : Formation of oxo derivatives.

  • Reduction: : Formation of reduced thiadiazole and indoline derivatives.

  • Substitution: : Formation of various substituted thiadiazole and indoline compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules. Biology : Potential for research into its biological activities, such as enzyme inhibition or receptor binding. Medicine : Investigation into its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry : Use in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Potential binding to specific proteins or enzymes, altering their activity.

  • Pathways Involved: : Inhibition or activation of biochemical pathways, leading to therapeutic effects in disease models.

Comparison with Similar Compounds

  • 5-({2-[(2,3-Dihydro-1H-indol-1-yl)methylthio]-1,3,4-thiadiazol-2-yl}thio)pentanoic acid

  • N-(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acrylamide

  • 2-[(5-{[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)amino]pentanoic acid

Conclusion

N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound of considerable interest in various scientific fields due to its unique structural features and potential applications. The synthesis, reactivity, and applications of this compound highlight its importance in ongoing research and industrial development.

Properties

IUPAC Name

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-2-3-8-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-9-12-6-4-5-7-13(12)21/h4-7H,2-3,8-11H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAWBSRMKUAFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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